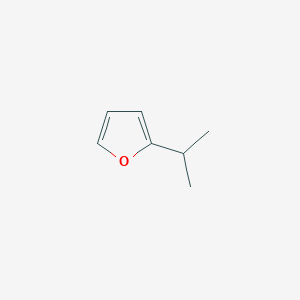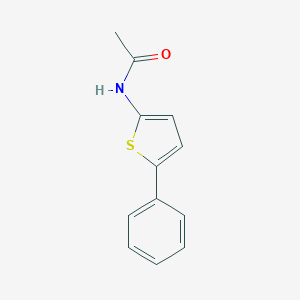
2,7-Dibrom-9-fluorenon
Übersicht
Beschreibung
2,7-Dibromo-9-fluorenone is a chemical compound that plays a significant role in organic synthesis and material science due to its unique structural and electronic properties. It serves as a precursor in the preparation of various conjugated polymers and organic compounds, exhibiting a wide range of applications in electronics and photonics (Uckert et al., 1999).
Synthesis Analysis
The synthesis of 2,7-dibromo-9-fluorenone typically involves direct bromination of fluorenone using bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are optimized to achieve high yields. The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR and IR (Zhangtao Zhao, 2006).
Molecular Structure Analysis
The molecular structure of 2,7-dibromo-9-fluorenone has been extensively studied through crystallographic and spectroscopic techniques. The fluorene nucleus is planar, and the bromine atoms are positioned at the 2 and 7 positions, which significantly influence its electronic properties and reactivity (Dorset et al., 1972).
Chemical Reactions and Properties
2,7-Dibromo-9-fluorenone undergoes various chemical reactions, including coupling reactions, nucleophilic substitutions, and polymerization, leading to a wide array of derivatives with diverse applications. Its electron-deficient nature makes it a valuable component in developing electron transport materials and other electronic devices (Ranger et al., 1997).
Physical Properties Analysis
The physical properties of 2,7-dibromo-9-fluorenone, such as solubility, melting point, and optical transparency, are crucial for its application in material science. These properties are influenced by the bromination at the 2 and 7 positions of the fluorenone core. It generally exhibits good solubility in organic solvents and has distinct optical properties conducive to applications in optoelectronic devices (Zhang Shu-jiang et al., 2011).
Chemical Properties Analysis
2,7-Dibromo-9-fluorenone's chemical properties, such as reactivity towards nucleophilic and electrophilic agents, are fundamental for its utility in synthetic chemistry. Its bromo groups make it a versatile starting material for various organic reactions, including Suzuki coupling and other palladium-catalyzed cross-coupling reactions, leading to novel polymers and organic electronics components (Perepichka et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthese von Polymeren
2,7-Dibrom-9-fluorenon wird bei der Herstellung von 2,7-Poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexan-1′,9-fluoren]), einem Vorläuferpolymer für die Synthese von 2,7-Poly(9-fluorenon), verwendet .
Organische Leuchtdioden (OLEDs)
Diese Verbindung dient als Vorlage für die N-Carbazol-gekappten Oligofluorene, die als potenzielle Lochtransportmaterialien für organische Leuchtdioden (OLEDs) in Frage kommen .
Synthese von Fluorenolen
This compound wird bei der Synthese von 2,7-Dibrom-9-(2-methylpyridin-5-yl)fluoren-9-ol verwendet .
Synthese von Spirobifluoren-basierten kleinen Molekülen
2,7-Dibrom-9,9′-Spirobifluoren kann bei der Herstellung von 9,9′-Spirobifluoren-basierten kleinen Molekülen verwendet werden, die wiederum als Hostmaterialien in organischen Leuchtdioden (OLEDs) eingesetzt werden können .
Dampfdruckmessung
2,7-Dibromfluoren, eine halogenierte polycyclische aromatische Verbindung, die mit this compound verwandt ist, wurde mit der Knudsen-Effusionsmethode auf ihren Dampfdruck untersucht .
Synthese von konjugierten Polymeren
2,7-Dibromfluoren wird auch bei der Synthese von konjugierten Polymeren verwendet, wie z. B. Poly [9,9?-bis (6??-N,N,N-trimethylammonium)hexyl)fluoren-co-alt-] .
Wirkmechanismus
Target of Action
It is known that this compound is used as a precursor in the synthesis of various organic compounds .
Mode of Action
The mode of action of 2,7-Dibromo-9-fluorenone involves its use as a building block in the synthesis of other organic compounds. For instance, it is used in the preparation of 2,7-poly(spiro[4’,4’-dioctyl-2’,6’-dioxocyclohexane-1’,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .
Pharmacokinetics
Its solubility in common organic solvents such as ether, chloroform, and methanol, and its insolubility in water , suggest that its bioavailability may be influenced by these properties.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2,7-Dibromo-9-fluorenone include temperature, pH, and the presence of other chemicals. For instance, its melting point is 203-205 °C (lit.) , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Additionally, its solubility properties suggest that it may be more stable and effective in organic environments compared to aqueous ones .
Safety and Hazards
Zukünftige Richtungen
2,7-Dibromo-9-fluorenone has potential applications in the development of organic electronic devices due to its high photoluminescence and electroluminescent quantum efficiency . It is also used as a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) .
Relevant Papers The relevant papers retrieved indicate that 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly (spiro [4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorenone]), a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) . It is also used in the development of organic electronic devices .
Eigenschaften
IUPAC Name |
2,7-dibromofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRCRZFJOXQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293558 | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14348-75-5 | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14348-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,7-Dibromo-9-fluorenone a desirable building block for polymers?
A1: The bromine atoms present in 2,7-Dibromo-9-fluorenone provide reactive sites for various chemical transformations, making it an ideal precursor for polymerization reactions. For instance, it can undergo Suzuki coupling reactions with boronic acids or esters to generate polyfluorene derivatives. [, , , ] These polyfluorenes often exhibit desirable properties such as high fluorescence quantum yields, good thermal stability, and excellent charge carrier mobility, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. [, , , ]
Q2: How does the incorporation of 2,7-Dibromo-9-fluorenone into porous polymers influence their properties?
A2: Researchers have successfully incorporated 2,7-Dibromo-9-fluorenone into porous polymers using the Heck reaction with octavinylsilsequioxane. [] Interestingly, the resulting polymers exhibited enhanced carbon dioxide uptake compared to their non-functionalized counterparts. This enhanced CO2 adsorption was attributed to the presence of free ketone moieties within the polymer structure derived from 2,7-Dibromo-9-fluorenone. Further post-functionalization of these ketone groups into amine functionalities led to even higher CO2 uptake, highlighting the potential of these materials in CO2 capture and storage applications. []
Q3: Can the structure of 2,7-Dibromo-9-fluorenone be further modified for specific applications?
A3: Yes, researchers have successfully modified the structure of 2,7-Dibromo-9-fluorenone to achieve specific properties. For example, one study involved converting 2,7-Dibromo-9-fluorenone into a ketal derivative by reacting it with 2,2-dioctyl-1,3-propanediol. [] This ketal derivative served as a precursor for the synthesis of 2,7-Poly(9-fluorenone) through a deprotection step. This approach highlights how modifications to the 2,7-Dibromo-9-fluorenone structure can be used to access a wider range of polymeric materials. []
Q4: What spectroscopic techniques are typically used to characterize 2,7-Dibromo-9-fluorenone and its derivatives?
A4: Several spectroscopic techniques are commonly employed to characterize 2,7-Dibromo-9-fluorenone and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are invaluable for structural elucidation, providing information about the number, type, and connectivity of atoms within the molecule. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the characteristic carbonyl stretching frequency of the ketone group in 2,7-Dibromo-9-fluorenone. []
- UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for studying the optical properties of 2,7-Dibromo-9-fluorenone derivatives, especially those designed for light-emitting applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




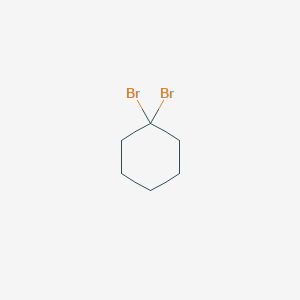

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
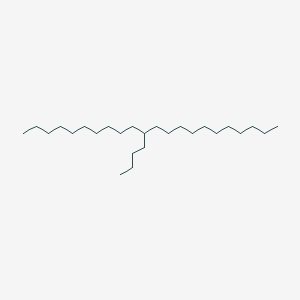
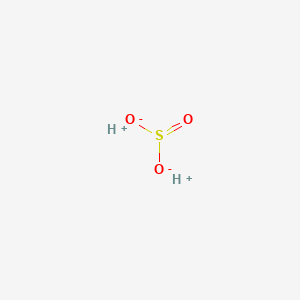
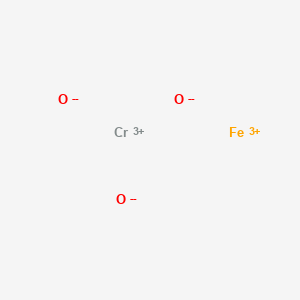
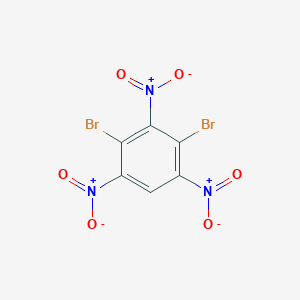
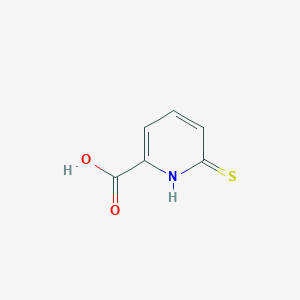

![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)

